N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride
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Description
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H20Cl2N4OS and its molecular weight is 435.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have been found to inhibit cyclo-oxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins .
Cellular Effects
Related benzothiazole derivatives have been shown to have anti-inflammatory and analgesic activities, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS.ClH/c1-24(2)10-3-11-25(19(26)15-6-4-14(13-22)5-7-15)20-23-17-9-8-16(21)12-18(17)27-20;/h4-9,12H,3,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKKZJJIMQESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.